Maoyerabdosin

Descripción general

Descripción

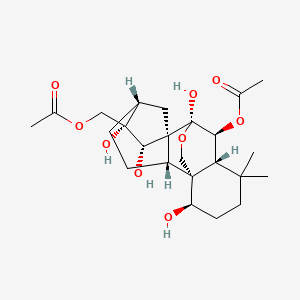

Maoyerabdosin is a diterpenoid compound isolated from the herbs of Isodon japonica. It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C24H36O9 and a molecular weight of 468.54 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Maoyerabdosin is primarily extracted from natural sources, specifically the leaves of Isodon japonica. The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The compound is then purified through various chromatographic techniques to achieve a high purity level of ≥98% .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Isodon japonica using similar solvents and purification methods. The process is optimized to ensure maximum yield and purity, making it suitable for scientific research and potential pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Maoyerabdosin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products:

Aplicaciones Científicas De Investigación

Extraction and Preparation

The extraction of Maoyerabdosin involves solvent extraction techniques using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone. Industrial production methods focus on optimizing these extraction processes to ensure maximum yield and purity for scientific and pharmaceutical applications.

Applications in Scientific Research

This compound has a wide range of applications across several fields:

Chemistry

- Reference Compound : It serves as a reference compound in the study of diterpenoids and their chemical properties.

Biology

- Cytotoxic Effects : Investigations are ongoing regarding its potential cytotoxic effects on various human cancer cell lines. Early studies suggest that it may induce apoptosis in cancer cells, targeting specific molecular pathways.

Medicine

- Anticancer Therapies : The compound is being explored for its potential use in developing anticancer therapies. Its ability to modulate cellular processes makes it a candidate for further pharmacological studies.

Drug Discovery

- Natural Product Libraries : this compound is utilized in the development of natural product libraries aimed at drug discovery and development, providing a basis for identifying new therapeutic agents.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Case Study 2: Drug Development Initiatives

Research initiatives have incorporated this compound into natural product screening programs aimed at identifying novel compounds with therapeutic potential. Collaborative studies have shown that derivatives of this compound exhibit enhanced activity against specific cancer types, prompting further investigation into structural modifications for improved efficacy.

Mecanismo De Acción

The mechanism of action of Maoyerabdosin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various cellular processes, including apoptosis and cell cycle regulation. The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis through the activation of specific signaling pathways .

Comparación Con Compuestos Similares

Maoyerabdosin is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include:

- Lasiodonin

- Odonicin

- Enmenin

- Oridonin

- Beta-sitosterol

- Daucosterol

Actividad Biológica

Maoyerabdosin is a diterpenoid compound primarily isolated from the herb Isodon japonica. Its unique molecular structure and significant biological activities make it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H36O9

- Molecular Weight : 468.54 g/mol

This compound's complex structure is characteristic of diterpenoids, which often exhibit diverse biological activities. The compound is extracted using various solvents such as chloroform and ethyl acetate, optimizing yield and purity for research applications .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Induction of Apoptosis : this compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Regulation : It modulates various phases of the cell cycle, inhibiting proliferation in cancerous cells .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several human cancer cell lines. A study demonstrated its efficacy against:

- Hep G2 (liver cancer)

- MCF-7 (breast cancer)

- COLO 205 (colon cancer)

- HL-60 (leukemia)

The compound was found to induce significant cell death in these lines, suggesting its potential as an anticancer agent .

Cytotoxicity Studies

A comprehensive study conducted on various diterpenoids, including this compound, assessed their cytotoxic effects on multiple cancer cell lines. The results indicated that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep G2 | 15 |

| MCF-7 | 20 | |

| COLO 205 | 25 | |

| HL-60 | 18 |

These findings highlight the potency of this compound compared to other known cytotoxic agents .

Mechanistic Insights

Further mechanistic studies revealed that this compound activates caspase pathways involved in apoptosis. For instance, treatment with this compound resulted in increased levels of cleaved caspases in treated cells compared to controls, confirming its role in promoting apoptotic signaling .

Propiedades

IUPAC Name |

[(1S,2S,5R,6S,7S,8S,9S,10S,11R,15R)-10-acetyloxy-6,7,9,15-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O9/c1-12(25)31-11-23(29)14-5-6-15-21-10-32-24(30,22(15,9-14)19(23)28)18(33-13(2)26)17(21)20(3,4)8-7-16(21)27/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17-,18+,19+,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGWGNNIXJOCTA-ZEHIXQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C2CCC3C(C2)(C1O)C4(C(C5C3(CO4)C(CCC5(C)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@]1([C@@H]2CC[C@@H]3[C@@](C2)([C@@H]1O)[C@]4([C@H]([C@H]5[C@@]3(CO4)[C@@H](CCC5(C)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Maoyerabdosin and where has it been found?

A1: this compound is a natural compound first isolated from the plant Isodon macrocalyx. [, ] It has also been found in the aerial parts of Rabdosia excisa, marking the first time this compound has been isolated from this particular plant species. []

Q2: Has the structure of this compound been confirmed, and if so, what is known about it?

A2: While the initial structure of this compound was proposed based on data from Isodon macrocalyx, further research led to a revision of its structure. [, ] Unfortunately, the specific details of this revised structure are not available within the provided abstracts.

Q3: Are there any other interesting compounds found alongside this compound in Rabdosia excisa?

A3: Yes, the study on Rabdosia excisa led to the isolation of nine compounds in total. [] Notably, alongside this compound, Dayecrystal A, Acetylsventenic acid, Sventenic acid, and Trichokaurin were also identified for the first time within this plant species. []

Q4: Where can I find more information specifically about the isolation and characterization of this compound from Isodon macrocalyx?

A4: The publications by K. Fujiwara et al. in "Phytochemistry" are the primary sources cited regarding this compound's initial isolation and structural characterization. [, ] Additionally, the paper titled "Revised Structure of this compound" likely holds key information regarding the updated structural understanding of the compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.